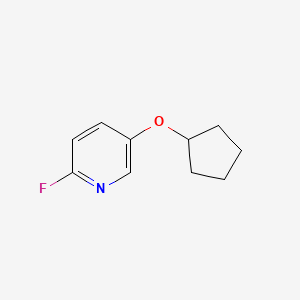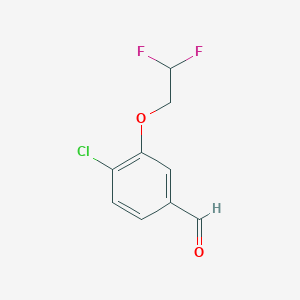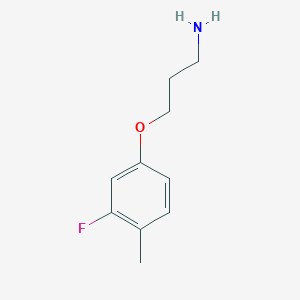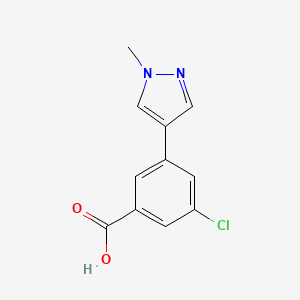
5-(Cyclopentyloxy)-2-fluoropyridine
Vue d'ensemble
Description
5-(Cyclopentyloxy)-2-fluoropyridine is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal cancer. Introduced in 1957, its effectiveness, despite low single-agent response rates, has been significantly improved through biomodulation strategies and the development of prodrugs like capecitabine, UFT, and S-1. These strategies aim to enhance 5-FU's cytotoxicity and therapeutic efficacy while mitigating its side effects, which range from myelotoxicity to neuro- and cardiotoxicities, depending on the administration schedule (Malet-Martino & Martino, 2002).
Pharmacological Developments in Fluoropyrimidines
In recent years, the chemistry of fluorinated pyrimidines (FPs) has advanced, enabling more precise cancer treatments. 5-FU, the most widely used FP, treats over 2 million cancer patients annually. Research has focused on its synthesis, including incorporating radioactive and stable isotopes for studying metabolism and biodistribution. New insights into FPs' impact on nucleic acid structure and dynamics have emerged from computational and experimental studies, revealing additional mechanisms beyond thymidylate synthase inhibition that contribute to 5-FU's cytotoxicity. These findings underscore the importance of continuing research to develop polymeric FPs for more targeted cancer therapies in the era of personalized medicine (Gmeiner, 2020).
Metallation of π-Deficient Heteroaromatic Compounds
The metallation of π-deficient heterocyclic compounds, including 5-(Cyclopentyloxy)-2-fluoropyridine, represents an important area of research. The regioselectivity of metallation, particularly with 3-fluoropyridine, illustrates the potential for targeted synthesis of substituted pyridines. This process, fundamental to creating novel compounds with potential therapeutic applications, emphasizes the versatility of fluoropyridines in drug development. Conditions that lead to regioselective lithiation and subsequent reactions with various electrophiles offer a pathway to synthesizing diverse pyridine derivatives, highlighting the broader implications for medicinal chemistry (Marsais & Quéguiner, 1983).
Propriétés
IUPAC Name |
5-cyclopentyloxy-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZWPZDHQKDQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde](/img/structure/B1411870.png)

![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine](/img/structure/B1411875.png)
![2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine](/img/structure/B1411876.png)
![1-[3-Bromo-2-(2,2-difluoropropoxy)phenyl]ethylamine](/img/structure/B1411877.png)






